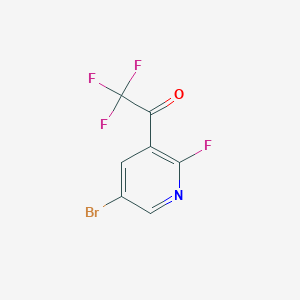

1-(5-Bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one

Description

This compound features a pyridine ring substituted with bromine (position 5) and fluorine (position 2), with a trifluoroacetyl group at position 3. Its molecular formula is C₇H₃BrF₄NO (molecular weight: 271.01 g/mol). The trifluoroacetyl group enhances electron-withdrawing effects, influencing reactivity in cross-coupling reactions and nucleophilic substitutions. It serves as a key intermediate in pharmaceuticals and agrochemicals due to its halogenated pyridine core .

Properties

IUPAC Name |

1-(5-bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF4NO/c8-3-1-4(6(9)13-2-3)5(14)7(10,11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGHOBNBVGCYQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)C(F)(F)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:

Starting Material: The synthesis begins with 5-bromo-2-fluoropyridine.

Reaction with Trifluoroacetic Anhydride: The starting material is reacted with trifluoroacetic anhydride in the presence of a catalyst to introduce the trifluoromethyl ketone group.

Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

1-(5-Bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride. Conversely, it can be oxidized to a carboxylic acid using strong oxidizing agents.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-Bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Medicine: It is investigated for its potential use in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

Industry: The compound is used in the development of agrochemicals and specialty materials .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl ketone group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The bromine and fluorine atoms enhance the compound’s lipophilicity, facilitating its penetration through biological membranes .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Below is a comparative analysis of structurally related trifluoroacetyl-containing compounds:

Physical and Chemical Properties

- Boiling/Melting Points: Trifluoroacetyl derivatives generally exhibit higher boiling points than non-fluorinated analogs due to increased molecular weight and polarity. For example, 1-(2-bromophenyl)-trifluoroethanone has a predicted boiling point of ~230°C .

- Solubility : Fluorine atoms enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduce water solubility.

- Spectroscopic Data : IR spectra show C=O stretches at ~1700 cm⁻¹ , slightly shifted by electron-withdrawing trifluoromethyl groups .

Biological Activity

1-(5-Bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one is a synthetic compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1824063-13-9

- Molecular Formula : C7H4BrF4N

- Molecular Weight : 251.01 g/mol

- Physical State : Solid or semi-solid

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine and fluorine substituents enhances its lipophilicity and may influence its interaction with proteins and enzymes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially bind to specific receptors, altering cellular signaling pathways.

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various halogenated pyridines, this compound showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.

Study 2: Cytotoxic Effects on Cancer Cells

Research conducted on the cytotoxic effects of this compound on human cancer cell lines revealed a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Study 3: Enzyme Interaction

A pharmacokinetic study indicated that the compound acts as a moderate inhibitor of CYP450 enzymes, particularly CYP1A2. This interaction suggests that it may alter the metabolism of co-administered drugs, warranting further investigation into its safety profile in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.